molecular formula C17H21NO2 B8639132 1-[1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 647841-62-1

1-[1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one

Cat. No. B8639132
M. Wt: 271.35 g/mol
InChI Key: FDVPPQPYVBZLHZ-UHFFFAOYSA-N
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Patent
US07465730B2

Procedure details

Utilizing the general procedure outlined in EXAMPLE 1, 2,5-dimethyl-1-(4-ethoxy-2-methylphenyl)pyrrole (2.29 g, 10 mmol), acetic anhydride (5 mL), and hydriodic acid (0.13 mL, 1.7 mmol) reacted to give 3-acetyl-2,5-dimethyl-1-(4-ethoxy-2-methylphenyl)pyrrole as a tan solid: 1H NMR (CDCl3, 500 MHz) δ 6.99 (d, 1H), 6.85 (d, 1H), 6.79 (dd, 1H), 6.32 (s, 1H), 4.06 (q, 2H), 2.42 (s, 3H), 2.22 (s, 3H), 1.89 (s, 3H), 1.88 (s, 3H), 1.44 (t, 3H); MS (ESI) 272 (M +H)+.
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH2:15][CH3:16])=[CH:10][C:9]=2[CH3:17])[C:4]([CH3:7])=[CH:5][CH:6]=1.[C:18](OC(=O)C)(=[O:20])[CH3:19].I>>[C:18]([C:5]1[CH:6]=[C:2]([CH3:1])[N:3]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH2:15][CH3:16])=[CH:10][C:9]=2[CH3:17])[C:4]=1[CH3:7])(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
2.29 g
Type
reactant
Smiles
CC=1N(C(=CC1)C)C1=C(C=C(C=C1)OCC)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0.13 mL
Type
reactant
Smiles
I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(N(C(=C1)C)C1=C(C=C(C=C1)OCC)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.